

# 22-Tricosenoic acid CAS number

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## Compound of Interest

Compound Name: 22-Tricosenoic acid

Cat. No.: B1202225

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## An In-Depth Technical Guide to 22-Tricosenoic Acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **22-Tricosenoic acid** (CAS No: 65119-95-1), a very long-chain monounsaturated fatty acid. While specific research on this compound is still emerging, this document synthesizes the current understanding of its chemical identity, physicochemical properties, synthesis, and analytical characterization. We delve into established methodologies for its handling and analysis, explore its potential biological roles based on its structural class, and discuss its current and prospective applications. This guide is intended to serve as a foundational resource for professionals in research and drug development, offering both theoretical knowledge and practical insights into the study and application of **22-Tricosenoic acid**.

## Core Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the number 65119-95-1 to **22-Tricosenoic acid**[1][2][3][4][5]. This unique identifier is the most reliable way to reference this specific compound in scientific literature and chemical databases.

**22-Tricosenoic acid** is a monounsaturated fatty acid with a 23-carbon backbone[1][2]. Its defining structural feature is a single double bond located at the terminal position, between the 22nd and 23rd carbon atoms[1][2]. This terminal unsaturation distinguishes it from its saturated

counterpart, tricosanoic acid, and influences its chemical reactivity and physical properties[1][6].

Key identification parameters are summarized below for quick reference.

Identifier	Value	Source
CAS Number	65119-95-1	[1][2][3]
IUPAC Name	tricos-22-enoic acid	[1][2]
Molecular Formula	C23H44O2	[1][3]
Molecular Weight	352.6 g/mol	[1][2]
InChI Key	YGTSVJQQDISEHZ-UHFFFAOYSA-N	[1][2]
Canonical SMILES	<chem>C=CCCCCCCCCCCCCCCCCCCCCCCC(=O)O</chem>	[1]
Classification	Very Long-Chain Fatty Acid (VLCFA)	[2]

## Physicochemical Properties and Molecular Structure

As a very long-chain fatty acid (VLCFA), **22-Tricosenoic acid**'s properties are dominated by its long aliphatic tail[2][6].

### Solubility and Lipophilicity

The compound is characterized by its hydrophobic nature, resulting in extremely limited solubility in aqueous solutions[1]. Its calculated logarithmic partition coefficient (logP) of 10.36 underscores its strong lipophilic (fat-loving) properties[1]. Consequently, it is readily soluble in non-polar and moderately polar organic solvents[1]. This is a critical consideration for designing extraction, purification, and delivery systems.

### Conformational Analysis

The 23-carbon chain allows for significant conformational flexibility. Molecular dynamics simulations of similar ultra-long-chain fatty acids suggest that they can fluctuate between several states, including fully extended, L-shaped, and turned arrangements[1]. The presence of the terminal double bond introduces a region of planar rigidity that influences the overall spatial arrangement and potential for intermolecular interactions, such as packing in lipid bilayers[1].

## Sourcing and Synthesis Methodologies

**22-Tricosenoic acid** can be obtained through natural extraction, chemical synthesis, or biotechnological production[1]. The choice of method depends on the required purity, scale, and economic feasibility.

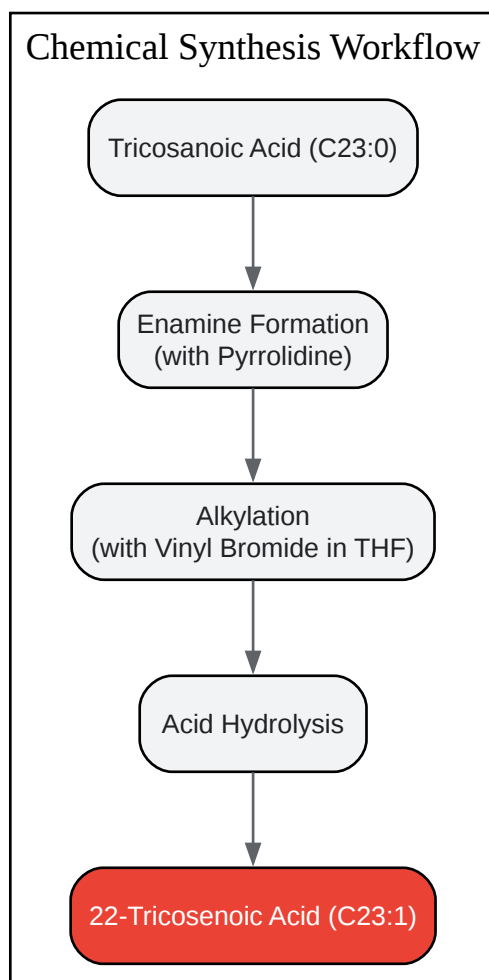
### Natural Extraction

The compound is found in various plant oils and animal fats[1]. For instance, it has been isolated from the leaves of plants like *Cecropia adenopus*[1]. The typical industrial extraction process from natural oils involves:

- Saponification: Treating the oil with a base (e.g., NaOH in ethanol) to hydrolyze the triglycerides and release the free fatty acids.
- Winterization: Cooling the mixture to precipitate and remove saturated fats.
- Urea Complexation: A technique to isolate and enrich unsaturated fatty acids[2].

### Chemical Synthesis

For high-purity applications, chemical synthesis is preferred. It can be synthesized via the oxidation of the corresponding saturated fatty acid, tricosanoic acid, or through enzymatic reactions that introduce the terminal double bond[1]. A patented continuous-flow process provides a scalable method involving the reaction of tricosanoic acid with pyrrolidine to form an enamine, followed by alkylation with vinyl bromide and subsequent hydrolysis[2].



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Caption: A simplified workflow for the chemical synthesis of **22-Tricosenoic acid**.

## Biotechnological Production

Genetically engineered microorganisms, such as *Saccharomyces cerevisiae*, can be utilized for production. Yeast strains engineered with fatty acid elongase enzymes (like ELOVL1) can convert shorter-chain fatty acids into **22-Tricosenoic acid** through sequential additions of two-carbon units[2]. While this method offers a renewable pathway, challenges remain in optimizing yield and downstream purification[2].

## Analytical Methodologies

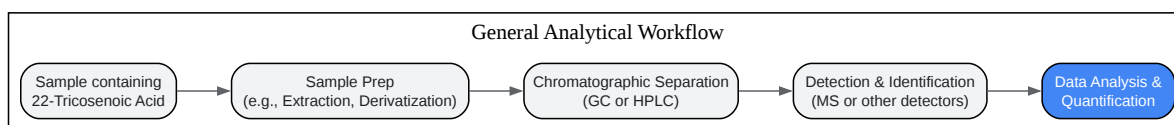
Accurate identification and quantification of **22-Tricosenoic acid** require robust analytical techniques. Spectroscopic and chromatographic methods are central to its characterization.

## Spectroscopic Characterization

- Infrared (IR) Spectroscopy: IR analysis reveals characteristic absorption bands for the carboxylic acid functional group and the terminal alkene (C=C) group, confirming the key structural features[1][7].
- Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique provides information on the molecular weight (molecular ion peak at  $m/z$  352.6) and fragmentation patterns typical of long-chain fatty acids, allowing for definitive structural confirmation[1][7].

## Chromatographic Separation

Due to its high polarity and ionic nature, various high-performance liquid chromatography (HPLC) and ion chromatography (IC) methods are suitable for separating **22-Tricosenoic acid** from complex matrices[8]. Reversed-phase HPLC is a common approach, using a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile[8][9].



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Caption: A typical workflow for the analysis of **22-Tricosenoic acid**.

## Protocol: Quantification by GC-MS after Derivatization

This protocol outlines a standard approach for analyzing fatty acids in a biological sample. The derivatization step is crucial as it converts the non-volatile carboxylic acid into a volatile ester, making it amenable to GC analysis.

- **Lipid Extraction:** Extract total lipids from the sample using a solvent system like chloroform:methanol (2:1, v/v).
- **Saponification:** Hydrolyze the lipid extract with 0.5 M NaOH in methanol at 100°C for 10 minutes to release free fatty acids.
- **Methylation (Derivatization):** Add 14% Boron Trifluoride (BF<sub>3</sub>) in methanol and heat at 100°C for 5 minutes to convert the fatty acids to fatty acid methyl esters (FAMES).
- **Extraction of FAMES:** Add hexane and saturated NaCl solution to the cooled mixture. Vortex and centrifuge to separate the layers. Collect the upper hexane layer containing the FAMES.
- **GC-MS Analysis:** Inject an aliquot of the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., a polar-phase column).
- **Identification and Quantification:** Identify the **22-Tricosenoic acid** methyl ester peak by comparing its retention time and mass spectrum to that of a pure standard. Quantify using an internal standard added at the beginning of the procedure.

## Biological Role and Potential Applications

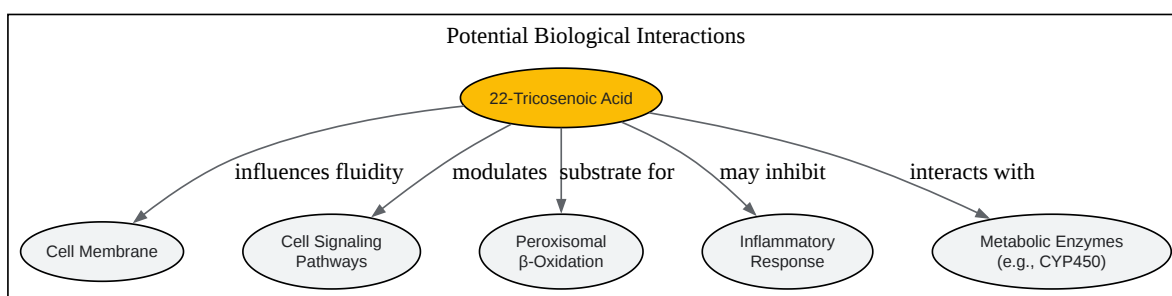
While specific research on **22-Tricosenoic acid** is limited, its classification as a VLCFA allows for informed hypotheses about its biological significance and potential uses[1][2].

### Biological Activity

- **Cell Membrane Component:** Like other fatty acids, it can be incorporated into cell membranes, where its length and terminal double bond may influence membrane fluidity, structure, and the function of membrane-bound proteins and receptors[1][2].
- **Cellular Signaling:** Long-chain fatty acids can act as signaling molecules, modulating gene expression and cellular responses[1]. **22-Tricosenoic acid** may participate in these pathways.
- **Metabolism:** VLCFAs require a specialized catabolic pathway, primarily undergoing  $\beta$ -oxidation within peroxisomes due to their length[2]. Preliminary studies also suggest

potential interactions with metabolic enzymes such as cytochrome P450, which could affect drug metabolism[1].

- Anti-inflammatory Properties: Some research indicates that it may possess anti-inflammatory properties by modulating lipid metabolism pathways[2].



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Caption: Conceptual diagram of **22-Tricosenoic acid**'s potential biological roles.

## Potential Applications

The unique properties of **22-Tricosenoic acid** lend it to several industrial and therapeutic applications:

- Pharmaceuticals: Its potential anti-inflammatory and cell-modulating activities make it a candidate for investigation in various therapeutic areas[1][2].
- Cosmetics: It is used in skincare formulations for its emollient and moisturizing properties[1].
- Food Industry: It can be used as a flavoring agent or preservative in certain products[1].
- Biodiesel: Ester derivatives of **22-Tricosenoic acid** can be utilized in biodiesel formulations as a source of renewable energy[1].

## Chemical Reactivity

The reactivity of **22-Tricosenoic acid** is primarily dictated by its two functional groups: the carboxylic acid head and the terminal double bond.

- **Oxidation Susceptibility:** The terminal double bond is a site of oxidative vulnerability. The molecule can undergo both enzymatic (via lipoxygenase, cyclooxygenase, etc.) and non-enzymatic (radical-mediated) oxidation, leading to the formation of various oxygenated derivatives like epoxides or hydroxylated compounds[1][10].
- **Reduction Mechanisms:** The double bond can be readily reduced through catalytic hydrogenation, typically using palladium or platinum catalysts under a hydrogen atmosphere. This reaction converts **22-Tricosenoic acid** into its saturated analogue, tricosanoic acid[1].

## Conclusion and Future Directions

**22-Tricosenoic acid** (CAS 65119-95-1) is a very long-chain fatty acid with distinct structural and chemical properties. While its presence in nature is established and methods for its synthesis and analysis are available, dedicated research into its specific biological functions remains limited[1]. Its structural similarity to other biologically active VLCFAs suggests promising avenues for future investigation, particularly concerning its role in cell membrane dynamics, metabolic regulation, and inflammatory processes. For drug development professionals, its potential as a bioactive lipid or as a precursor for novel therapeutics warrants further exploration. A deeper understanding of its metabolic fate and mechanism of action will be critical to unlocking its full potential.

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